2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-4-19(24-3,14-8-6-5-7-9-14)13-21-18(22)16-12-15(23-2)10-11-17(16)20/h5-12H,4,13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRYTTHZGPDXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxyphenol
A validated approach involves brominating 3-methoxyphenol to yield 2-bromo-5-methoxyphenol. As demonstrated in CN110317129A, tert-butyldimethylsilyl (TBS) protection mitigates undesired isomerization:
Step 1: TBS Protection
- Reactants : 3-Methoxyphenol, tert-butyldimethylsilyl chloride, imidazole
- Solvent : N,N-Dimethylformamide (DMF)
- Conditions : Room temperature, 1 hour
- Yield : ~90% intermediate.
Step 2: Directed Bromination
- Brominating Agent : N-Bromosuccinimide (NBS)
- Solvent : Tetrahydrofuran (THF)/Water mixture
- Conditions : 30°C, 5 hours
- Yield : 55–60% 2-bromo-5-methoxy-TBS-protected phenol.
Step 3: Deprotection and Oxidation
Alternative Bromination via Radical Pathways
WO1998051653A1 describes a solvent-controlled bromination using NBS and 2,2’-azobis(isobutyronitrile) (AIBN) in cyclohexane:
- Substrate : 3-Methylanisole
- Reagents : NBS (1.2 equiv), AIBN (2 mol%)
- Conditions : Reflux (80–100°C), 10–30 minutes
- Yield : 55.8% 2-bromo-5-methoxybenzyl bromide.
This method avoids carcinogenic carbon tetrachloride, enhancing industrial applicability.
Synthesis of 2-Methoxy-2-Phenylbutylamine
Grignard Addition to Nitriles
- Step 1 : Phenylacetonitrile reacts with ethyl magnesium bromide to form a tertiary alcohol after hydrolysis.
- Step 2 : Methoxylation via Williamson ether synthesis using methyl iodide and silver oxide.
- Step 3 : Reductive amination using LiAlH₄ or catalytic hydrogenation.
Amide Coupling Strategies
Acyl Chloride Route
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
- Solvent : DMF or THF
- Conditions : 0°C to room temperature, 12–24 hours.
Comparative Analysis of Methods
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The target’s branched alkyl chain introduces greater steric hindrance compared to planar aryl or heteroaryl groups in analogs like 15g or L892-0191 . This may reduce reactivity in coupling reactions or alter binding interactions in biological systems.
- Synthetic Accessibility : High yields (95–98%) for simpler analogs suggest that the target’s synthesis may require optimized conditions to accommodate its bulky substituent .
Spectroscopic and Physicochemical Properties
NMR Data :
- 2-Bromo-5-methoxy-N-(p-tolyl)benzamide (2c) :
- 2-Bromo-5-methoxy-N-(4-methoxyphenyl)benzamide :
The target compound’s NMR would likely show distinct shifts for the methoxy and phenylbutyl groups, with split signals due to diastereotopic protons in the branched chain.
Thermal Stability: Crystallographic data for N-{2-Methyl-5-[(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide (orthorhombic crystal system, Z=8) suggests that bulky substituents can stabilize molecular packing, a property that may extend to the target compound.
Biological Activity
2-Bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by a bromine atom and a methoxy-substituted phenylbutyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can be described as follows:
- IUPAC Name: 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide
- Molecular Formula: C18H20BrN2O2
- Molecular Weight: 364.26 g/mol
The presence of bromine and methoxy groups contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The bromine atom may enhance binding affinity due to its electron-withdrawing effects, while the methoxy groups could influence solubility and permeability across cellular membranes.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It might modulate receptor activity, influencing signaling pathways related to various physiological processes.
Biological Activity Overview
Research has indicated several areas where this compound exhibits notable biological activities:
1. Anticancer Activity
Studies have explored the antiproliferative effects of related compounds within the benzamide class. For instance, derivatives of benzamide have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Selective |
| Compound B | HCT116 | 4.4 | Moderate |
| Compound C | HEK293 | 5.3 | Moderate |
These findings suggest that structural modifications can significantly impact anticancer efficacy, indicating potential for further development in this area .
2. Analgesic Activity
Some derivatives related to 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide have demonstrated analgesic properties in preclinical models. The analgesic effect is thought to be mediated through modulation of pain signaling pathways, although specific mechanisms remain to be elucidated .
3. Antimicrobial Activity
Research on similar benzamide derivatives has shown antibacterial and antifungal activities against various pathogens. For example, certain analogs exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting that modifications in the structure can enhance antimicrobial properties .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of a series of benzamide derivatives, including those similar to 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide. Results indicated that specific substitutions led to enhanced activity against cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .
Case Study 2: Analgesic Properties
In another investigation, newly synthesized compounds based on the benzamide framework were tested for analgesic effects in rodent models. The results demonstrated significant pain relief comparable to standard analgesics, supporting the therapeutic potential of these compounds in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
